3,3,5,5-Tetramethylpiperazin-2-one
Overview
Description
3,3,5,5-Tetramethylpiperazin-2-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
Studies on isomeric tetramethylpiperazines, including 3,3,5,5-Tetramethylpiperazin-2-one, have been conducted to understand their nuclear magnetic resonance (NMR) spectra. These studies provide insights into the stereochemical structures of such compounds, which are crucial for applications in organic chemistry and molecular biology (Harris & Sheppard, 1966).
Pharmacological Research
Tetramethylpyrazine, a compound closely related to this compound, has been extensively researched for its pharmacological effects, particularly its antiplatelet activities. Such studies are essential for developing new therapeutic agents for cardiovascular diseases (Sheu et al., 1997).
Drug Development and Radioligand Binding Assays
Research into derivatives of 1-cyclohexylpiperazine, structurally similar to this compound, has been instrumental in drug development. These compounds show high affinity in sigma(2) receptor binding, which is significant for the development of antineoplastic agents and diagnostic tools in PET imaging (Berardi et al., 2004).
Chemical Synthesis and Characterization
Studies have also focused on the synthesis and characterization of compounds like 3-fluorophenmetrazine, providing insights into the chemical properties and potential applications of related compounds, including this compound (McLaughlin et al., 2017).
Receptor Affinity Studies
Research on arylpiperazines, which are structurally related to this compound, has contributed significantly to understanding their binding affinity for various receptors, including 5-HT1A receptors. This research is pivotal for drug development targeting these receptors (Perrone et al., 1995).
Conformational Analysis
Studies on isomeric tetramethylpiperazines, including this compound, have been crucial for understanding their conformational properties. Such analyses aid in the design of more effective pharmaceutical compounds (Harris & Spragg, 1969).
Cellular Pharmacology
Compounds like tetramethylpyrazine, related to this compound, have been researched for their direct actions on cardiac myocytes. Understanding these effects is crucial for developing new treatments for heart diseases (Hintz & Ren, 2003).
Properties
IUPAC Name |
3,3,5,5-tetramethylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-9-6(11)8(3,4)10-7/h10H,5H2,1-4H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWDNMNGNBFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C(N1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.